1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride
Description
rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride: It is often used in scientific research, particularly in drug development, organic synthesis, and catalysis.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-[(3R,5S)-5-methylpiperidin-3-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-6-3-8(7(2)10)5-9-4-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-,8+;/m0./s1 |
InChI Key |
RBWDABSIZNIXLX-QDOHZIMISA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)C.Cl |
Canonical SMILES |
CC1CC(CNC1)C(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride typically involves the reaction of 5-methylpiperidine with ethanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine ring’s nitrogen atom and the ketone group enable nucleophilic substitution. For example:
-
Copper-catalyzed allylation : Organozinc reagents derived from β-amino iodides undergo allylation with 3-chloro-2-(chloromethyl)prop-1-ene under Cu catalysis, yielding 5-methylene piperidines (55–85% yields) . This method is stereoselective, favoring cis-configured products due to steric and electronic effects.
-
Sulfonylation : Piperidine derivatives react with aryl/heteroarylsulfonyl chlorides to form sulfonamide analogs. For instance, sulfonylation of 1,4’-bipiperidines at room temperature provides functionalized derivatives with >70% efficiency .
Table 1: Key Substitution Reactions
| Reaction Type | Conditions | Yield | Product Stereochemistry | Source |
|---|---|---|---|---|
| Copper-catalyzed allylation | CuI, THF, 0°C to rt | 55–85% | cis-dominant | |
| Sulfonylation | Aryl sulfonyl chloride, rt | >70% | Retention of chirality |
Reduction Reactions
The ketone moiety in the compound undergoes selective reduction:
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol while preserving the piperidine ring. For example, hydrogenation of 5-methylene piperidines yields 5-methyl-2-substituted piperidines with diastereomeric ratios (dr) up to 4:1 .
-
Stereochemical outcomes : TFA-protected derivatives show higher stereoselectivity compared to Boc-protected analogs during hydrogenation .
Cross-Coupling Reactions
The compound’s structure allows participation in metal-catalyzed cross-couplings:
-
Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides introduces aromatic groups. For instance, coupling 5-chloro-pyrazolo[1,5-a]pyrimidine with piperidine-aniline intermediates achieves antiviral derivatives in 45–60% yields .
-
Heck reaction : Alkenylation of piperidine derivatives with aryl halides proceeds under Pd catalysis, enabling access to 2,5-disubstituted analogs .
Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst System | Yield | Application | Source |
|---|---|---|---|---|
| Buchwald-Hartwig amination | Pd(OAc)₂, BINAP, Cs₂CO₃ | 45–60% | Antiviral agent synthesis | |
| Heck reaction | Pd(PPh₃)₄, NEt₃ | 50–75% | Alkene-functionalized analogs |
Cyclization and Ring-Opening
-
Radical cyclization : Treatment with tri-n-butyltin hydride and AIBN induces aziridinylcarbinyl radical formation, leading to 5-exo-trig cyclization and subsequent piperidine ring expansion .
-
Racemization control : Work-up conditions (e.g., pH 7 phosphate buffer) minimize epimerization during cyclization, achieving >97% enantiomeric excess (ee) .
Comparative Reactivity with Analogous Compounds
The compound’s reactivity aligns with piperidine derivatives but differs due to its cis-5-methyl and ketone groups:
Scientific Research Applications
rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- rac-(3R,5S)-1-benzyl-5-methylpiperidin-3-ol hydrochloride
- rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride
Uniqueness
rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride is unique due to its specific structure and properties, which make it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Biological Activity
1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride, a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a methyl group at the 5-position and an ethanone moiety. Its molecular formula is , and it exhibits properties typical of piperidine derivatives, including interaction with various biological targets.
Target Interactions
Piperidine derivatives are known to interact with multiple biological targets, including:
- Histamine H3 Receptors : These receptors are involved in neurotransmission and can influence cognitive functions. Antagonism at these sites may enhance neurotransmitter release.
- Sigma-1 Receptors : These receptors play a role in modulating cell survival and apoptosis, making them important in cancer therapy.
Mode of Action
The mode of action for this compound includes:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Cytotoxic Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of piperidine derivatives varies widely. Studies suggest that this compound exhibits:
- Good Bioavailability : This property allows for effective systemic absorption when administered.
- Rapid Onset of Action : The compound's effects manifest quickly post-administration, which is advantageous for therapeutic applications.
Anticancer Properties
Recent research highlights the compound's potential in cancer treatment. For example:
- Cytotoxicity Studies : In various cancer models (e.g., FaDu hypopharyngeal tumor cells), this compound demonstrated significant cytotoxic effects, surpassing traditional chemotherapeutics like bleomycin .
Anti-inflammatory Effects
Piperidine derivatives have also shown promise as anti-inflammatory agents:
- Inhibition of Prostaglandin Synthesis : The compound may reduce inflammation by inhibiting pathways that lead to prostaglandin production .
Case Studies and Research Findings
A summary of relevant studies is presented below:
Safety and Toxicity
While the compound shows promising biological activity, safety profiles must be considered:
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of a precursor amine with a ketone under acidic conditions. For example, piperidine derivatives are often synthesized via reductive amination or nucleophilic substitution. Optimization may include:
- Catalyst selection : Use of HCl or other protic acids to promote cyclization.
- Temperature control : Heating at 80–100°C to accelerate ring closure while avoiding decomposition.
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
Parallel reactions with varying stoichiometry of methylating agents (e.g., methyl iodide) can improve yield. Reference analogous syntheses, such as 1-[4-(aminomethyl)piperidin-1-yl]ethanone derivatives, for protocol adaptation .
Q. How is the stereochemical configuration (cis vs. trans) of the methylpiperidine moiety confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard. Using SHELXL for refinement ( ), single-crystal diffraction can resolve the spatial arrangement of the methyl and acetyl groups. For preliminary analysis:
- NMR spectroscopy : Compare coupling constants (J values) of adjacent protons; cis isomers typically exhibit smaller J (axial-equatorial) compared to trans.
- NOE experiments : Nuclear Overhauser effects between the methyl group and adjacent protons confirm proximity in the cis configuration.
Refer to crystallographic data of structurally similar compounds, such as 1-benzyl-4-methylpiperidin-3-one hydrochloride, for validation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Based on safety data sheets (SDS) of analogous piperidine hydrochlorides ( ):
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.
Emergency procedures (e.g., eye irrigation with water for 15 minutes) align with SDS guidelines for related compounds .
Advanced Research Questions
Q. How do solvent polarity and pH influence the stability of this compound?
Methodological Answer:
- pH-dependent stability : In aqueous solutions, the hydrochloride salt dissociates, with protonation of the piperidine nitrogen enhancing solubility but risking hydrolysis at extremes (pH < 2 or > 10).
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the zwitterionic form, while non-polar solvents (e.g., chloroform) may precipitate the free base.
Conduct accelerated stability studies using HPLC to monitor degradation products under varying conditions. Compare with stability profiles of structurally related compounds, such as 3-phenylpiperidine derivatives .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., sigma receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the cis-methyl group and hydrophobic receptor pockets.
- MD simulations : Assess conformational flexibility of the piperidine ring in aqueous and lipid bilayer environments.
Validate predictions via: - In vitro assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]-DTG for sigma receptors).
- Crystallographic validation : Co-crystallization with target proteins, refined via SHELXL .
Q. How can contradictions in spectral data (e.g., NMR vs. IR) during characterization be resolved?
Methodological Answer:
- Cross-validation : Compare experimental NMR shifts (¹H, ¹³C) with computational predictions (e.g., DFT-based tools like Gaussian).
- IR spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and N-H stretches (2500–3000 cm⁻¹ for HCl salt).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
For unresolved discrepancies, replicate synthesis and characterization, referencing protocols for related ketopiperidine hydrochlorides .
Q. What analytical challenges arise in quantifying trace impurities (e.g., trans isomer) in bulk samples?
Methodological Answer:
- HPLC-MS : Use chiral columns (e.g., Chiralpak IA) with a mobile phase of acetonitrile/0.1% formic acid to separate isomers.
- Detection limits : Optimize MS parameters (e.g., ESI+ mode) for sensitivity down to 0.1% impurity.
- Validation : Spike samples with synthetic trans isomer to establish calibration curves.
Reference impurity profiling methods for pharmaceuticals with similar stereochemical requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
